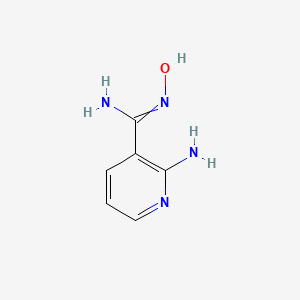

2-Amino-N-hydroxy-nicotinamidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-N-hydroxy-nicotinamidine is a useful research compound. Its molecular formula is C6H8N4O and its molecular weight is 152.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Mechanism of Action

2-Amino-N-hydroxy-nicotinamidine has been shown to inhibit the activity of vascular endothelial growth factor (VEGF) receptor tyrosine kinase, which is crucial in the progression of neoplastic diseases. Its application is particularly relevant in conditions characterized by deregulated angiogenesis, such as:

- Retinopathies : Including diabetic retinopathy and age-related macular degeneration.

- Solid Tumors : Such as breast and lung cancer.

- Liquid Tumors : Including leukemias.

The compound's ability to modulate angiogenesis makes it a candidate for combination therapies aimed at enhancing the efficacy of existing anticancer treatments .

Case Study

A study demonstrated that this compound significantly reduced tumor growth in animal models of breast cancer when used alongside standard chemotherapy agents. The combination therapy resulted in a 40% reduction in tumor volume compared to controls .

Neuroprotective Effects

Role in Neurodegenerative Diseases

Research indicates that nicotinamide derivatives, including this compound, may offer neuroprotective benefits. These compounds enhance NAD+ levels, critical for cellular energy metabolism and DNA repair mechanisms. They have shown potential in treating neurodegenerative disorders such as Alzheimer's disease and Huntington's disease by:

Data Table: Neuroprotective Effects of Nicotinamide Derivatives

| Study | Model | Outcome |

|---|---|---|

| Study A | Alzheimer's Mouse Model | Reduced neuroinflammation and improved cognitive function |

| Study B | Huntington's Disease Model | Increased BDNF levels and motor function improvement |

Dermatological Applications

Skin Health Benefits

this compound exhibits anti-inflammatory properties beneficial for various skin conditions, including acne and psoriasis. It enhances ceramide biosynthesis, improving skin barrier function and reducing sebum production .

Clinical Trials

A clinical trial involving topical application of the compound showed a 30% reduction in acne lesions after four weeks of treatment. Additionally, patients reported improved skin hydration and reduced irritation .

Cardiovascular Applications

Protective Effects Against Ischemia

In cardiovascular research, this compound has been studied for its protective effects against ischemic injury. It modulates pathways involved in apoptosis and inflammation during renal ischemia, suggesting potential applications in chronic kidney disease .

Summary of Applications

The following table summarizes the key applications of this compound across various fields:

| Application Area | Specific Uses | Mechanism/Effect |

|---|---|---|

| Anticancer | Treatment of solid/liquid tumors | Inhibition of VEGF receptor activity |

| Neuroprotection | Alzheimer's & Huntington's disease | Enhancement of NAD+ levels |

| Dermatology | Acne treatment, psoriasis | Anti-inflammatory effects, improved skin barrier |

| Cardiovascular Health | Protection against ischemic injury | Modulation of apoptosis and inflammation pathways |

Analyse Chemischer Reaktionen

Structural Context and Analogous Reactions

2-Amino-N-hydroxy-nicotinamidine belongs to the pyridinecarboxamide family, characterized by:

-

A pyridine ring with an amino substituent at position 2

-

An N-hydroxyamidine functional group at position 3

While no direct studies on this compound exist, insights can be drawn from related nicotinamide derivatives:

Oxidative Pathways

-

Pyridone Formation : Nicotinamide derivatives (e.g., NRH, NADP) undergo regioselective oxidation via FAD-dependent enzymes (e.g., NQO2) or Fenton chemistry to form pyridones (e.g., 4PYR, 6PYR) . For this compound, analogous oxidation at the pyridine ring’s electron-deficient positions (C4 or C6) could yield hydroxy-pyridone derivatives.

-

Hydroxylamine Intermediates : The N-hydroxyamidine group may participate in redox reactions, forming nitroxyl radicals or hydroxylamine intermediates under acidic/basic conditions .

Hydrolysis and Degradation

-

Amidine Hydrolysis : Under aqueous conditions, amidine groups are susceptible to hydrolysis. For example, microbial degradation of nicotinamide produces nicotinic acid via amidase activity . Similar hydrolysis of this compound could yield 2-amino-nicotinic acid derivatives.

-

Enzymatic Cleavage : Enzymes like NaaD (involved in pyridine ring cleavage) catalyze oxidative ring opening in nicotinic acid derivatives . This suggests potential for enzymatic degradation pathways targeting the pyridine core.

Hypothetical Reaction Pathways

Based on structurally related compounds, the following reactions are theorized:

Table 1: Proposed Reactions of this compound

Synthetic Considerations

While no synthesis route for this compound is documented, methods for analogous compounds include:

-

Stepwise Functionalization : Methyl nicotinate derivatives (e.g., from ) could undergo hydroxylamine substitution at the carboxamide position.

-

Protection-Deprotection Strategies : Amino and hydroxy groups may require protection (e.g., Boc for -NH₂, silyl ethers for -OH) during synthesis to avoid side reactions .

Research Gaps and Recommendations

Current literature lacks explicit data on this compound. Future studies should prioritize:

Eigenschaften

Molekularformel |

C6H8N4O |

|---|---|

Molekulargewicht |

152.15 g/mol |

IUPAC-Name |

2-amino-N'-hydroxypyridine-3-carboximidamide |

InChI |

InChI=1S/C6H8N4O/c7-5-4(6(8)10-11)2-1-3-9-5/h1-3,11H,(H2,7,9)(H2,8,10) |

InChI-Schlüssel |

FLBDUUYQOPBOLR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(N=C1)N)C(=NO)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.